molecular formula C10H8BrNO3 B6291925 6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one CAS No. 2407719-41-7

6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one

Cat. No.: B6291925
CAS No.: 2407719-41-7
M. Wt: 270.08 g/mol
InChI Key: VMNNSZOUKRUDRI-UHFFFAOYSA-N
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Description

6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one is a complex organic compound characterized by a spirocyclic structure. This compound features a benzofuran moiety fused with an oxazolidine ring, with a bromine atom attached to the benzofuran ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran, followed by demethylation to yield 6-hydroxybenzofuran . The next step involves the formation of the oxazolidine ring through a cyclization reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective reagents, scalable reaction conditions, and environmentally benign processes to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups into the benzofuran ring .

Scientific Research Applications

6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one include:

Uniqueness

What sets 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one apart is its unique combination of a benzofuran core and an oxazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6'-bromospiro[1,3-oxazolidine-4,3'-2H-1-benzofuran]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-6-1-2-7-8(3-6)14-4-10(7)5-15-9(13)12-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNSZOUKRUDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(=O)N2)C3=C(O1)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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